Somatotropin sulfoxide is a derivative of human growth hormone, specifically a sulfoxide form that has garnered interest in the fields of biochemistry and pharmacology. This compound is notable for its potential biological activities and applications in therapeutic contexts, particularly relating to growth regulation and metabolic processes. The sulfoxide group introduces unique properties that can affect the compound's reactivity and biological interactions.
Somatotropin sulfoxide is derived from the oxidation of sulfides, particularly those associated with peptides or proteins like human growth hormone. The synthesis of somatotropin sulfoxide often involves the modification of existing growth hormone structures, which can be achieved through various chemical reactions that introduce the sulfoxide functional group.
Somatotropin sulfoxide falls under the category of sulfoxides, which are organic compounds characterized by the presence of a sulfur atom bonded to an oxygen atom. It is classified as a biologically active compound due to its interaction with growth hormone receptors and potential therapeutic applications.
The synthesis of somatotropin sulfoxide typically involves oxidation processes. The most common method for synthesizing sulfoxides is through the oxidation of sulfides using oxidizing agents such as:
The synthesis process generally includes:
The molecular structure of somatotropin sulfoxide includes:
Somatotropin sulfoxide can participate in various chemical reactions, including:
For example, when treated with strong reducing agents like lithium aluminum hydride, somatotropin sulfoxide can revert to its corresponding sulfide form . Conversely, further oxidation can yield sulfones, which have distinct properties and potential applications.
The mechanism by which somatotropin sulfoxide exerts its biological effects involves interaction with growth hormone receptors. This interaction leads to:
Studies indicate that somatotropin sulfoxide may exhibit enhanced stability and bioavailability compared to its parent compound, thereby potentially increasing its efficacy in therapeutic applications .
Somatotropin sulfoxide typically exhibits:
Key chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) would depend on specific synthetic routes and purification methods employed .
Somatotropin sulfoxide has several potential applications in scientific research and medicine:
Somatotropin sulfoxide is a post-translationally modified variant of human growth hormone (somatotropin, GH), characterized by the oxidation of one or more methionine residues to methionine sulfoxide. Native somatotropin is a 191-amino acid polypeptide (22 kDa) with four anti-parallel α-helices, two disulfide bridges (Cys53-Cys165, Cys182-Cys189), and three methionine residues at positions 14, 125, and 170 [1] [5]. Oxidation occurs preferentially at Met-14 and Met-125, which are solvent-exposed, while Met-170 remains buried in the hydrophobic core and is oxidation-resistant [3] [6]. The sulfoxide modification replaces the sulfur atom in methionine with a sulfinyl group (-S=O), increasing polarity without disrupting the overall helical fold, as confirmed by circular dichroism and NMR spectroscopy [3] [8].
Table 1: Structural Features of Somatotropin and Its Sulfoxide Derivative
Property | Native Somatotropin | Somatotropin Sulfoxide |
---|---|---|
Molecular Weight | 22,124 Da | +16 Da per oxidation event |
Methionine Residues | Met-14, Met-125, Met-170 | Met(O)-14, Met(O)-125, Met-170 |
Disulfide Bonds | Cys53-Cys165, Cys182-Cys189 | Unchanged |
Secondary Structure | 60-70% α-helical | Retained α-helical content |
Methionine oxidation in somatotropin was first systematically characterized in the 1970s–1980s during pharmaceutical development of recombinant human growth hormone (rhGH). Early studies by Becker et al. (1988) isolated sulfoxide derivatives from biosynthetic hGH and identified Met-14 sulfoxide as the primary oxidative product under mild conditions, followed by Met-125 oxidation under aggressive treatment [2] [6]. Crucially, these derivatives were recognized as major degradation products during storage, forming at 40°C within weeks [2]. Concurrently, Lewis et al. (1977) demonstrated that peroxide-driven oxidation minimally altered hGH’s conformation but differentially affected its receptor binding – a foundational discovery for understanding structure-activity relationships [8]. The development of RP-HPLC methods in the 1990s enabled precise separation of mono- (Met-14 or Met-125 oxidized) and di-sulfoxide (Met-14/Met-125 oxidized) variants, confirming their prevalence in aged pharmaceutical formulations [6].
Methionine oxidation in somatotropin exemplifies a site-specific chemical modification with functional implications:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: